molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9

2-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1268737
CAS No.: 57892-76-9
M. Wt: 166.61 g/mol
InChI Key: LBCREEUWXFNSAC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular functions and has potential therapeutic implications for diseases such as cancer . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can affect protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key signaling molecules . Furthermore, this compound has been reported to affect the expression of genes involved in cell proliferation and survival, thereby altering the cellular response to external stimuli . These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular pathways in disease treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the chloromethyl group in this compound can form covalent bonds with cysteine residues in proteins, resulting in the inhibition of enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to maintain its inhibitory effects on target enzymes and signaling pathways over time . These findings suggest that this compound can be a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects while maximizing its biochemical efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the full range of biochemical effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and therapeutic potential . Studies have shown that this compound can accumulate in target tissues, such as the liver and kidneys, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and influence cellular responses to external stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine with chloromethylating agents under controlled conditions. One common method is the reaction of imidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .

Comparison with Similar Compounds

2-(Chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCREEUWXFNSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359310
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57892-76-9
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottomed flask containing 2-hydroxymethyl-imidazo[1,2-a]pyridine (800 mg, 5.4 mmol) in DCM (8 mL), was added at R.T. thionyl chloride (1.96 mL, 27 mmol). The solution became clear and 10 min later, a precipitated was formed. The reaction mixture was stirred at R.T. for 2 hours and the solvent was removed under reduced pressure to afford 1.10 g of a brownish solid as the chlorhydrate form of 2-(chloromethyl)-imidazo[1,2-a]pyridine (Yield: 100%).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The method of Vanelle et al. Tetrahedron 1991, 47, 5173-5184 was used. To a solution of 1,3-dichloro-2-propanone (2.69 g, 21.2 mmol) in 1,2-dimethoxyethane (5 mL) was added 2-aminopyridine and the mixture was stirred at room temperature for 2 hours. During this time a thick precipitate formed, and this was collected by filtration. The precipitate was refluxed in absolute ethanol for 2 hours after which volatiles were removed by evaporation. The residue was dissolved in water (30 mL) and solid NaHCO3 was added to neutralize the mixture. A white precipitate formed, and this was collected by filtration, washed with water and vacuum dried to yield the title compound pure as a cream white solid (1.43 g, 42%). 1H NMR (500 MHz, CDCl3): δ8.08 (d, J=6.7 Hz, 1H), 7.62 (s, 1H), 7.58 (d, J=9.0 Hz, 1H), 7.17-7.22 (m, 1H), 6.80 (t, J=6.8 Hz, 1H), 4.78 (s, 2H).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-aminopyridine (12.5 g), 1,3-dichloro-2-propanone (17.7 g) and acetonitrile (100 ml) was heated under reflux for 2 hours and concentrated. An aqueous saturated solution of sodium bicarbonate was added to the residue and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain crystals from an ethyl acetate-hexane (3:2, v/v)-eluted fraction. Recrystallization from ethyl acetate-hexane gave 2-chloromethylimidazo[1,2-a]pyridine (7.52 g, yield 34%) as pale-yellow crystals. m.p. 93-94° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main function of 2-(Chloromethyl)imidazo[1,2-a]pyridine in the synthesis of selenoester derivatives for mercury detoxification?

A1: this compound serves as a crucial building block in the synthesis of novel selenoester derivatives. The compound reacts with in situ generated sodium selenocarboxylates, ultimately leading to the formation of phenyl/4-tolyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6a–b and 6e–f) in water, and 4-methoxyphenyl/4-chlorophenyl/2-thienyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6c–d and 6g–i) in ethanol []. These selenoesters are then investigated for their ability to chemically detoxify HgCl2.

Q2: Does the research discuss the structural characterization of this compound itself?

A2: While the research utilizes this compound as a starting material, the paper primarily focuses on the characterization of the newly synthesized selenoester derivatives and their interaction with HgCl2 []. The structural information of this compound itself, such as molecular formula, weight, and spectroscopic data, is not explicitly provided within the scope of this study.

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